N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-24(18(25)10-14-5-3-2-4-6-14)20-23-22-19(26-20)21-11-15-7-16(12-21)9-17(8-15)13-21/h2-6,15-17H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSYDTUZUMWCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: The adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield the corresponding 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide has shown potential as:
- Antimicrobial Agent : Exhibits activity against various bacterial and fungal strains.
- Antiviral Properties : Investigated for its ability to inhibit viral replication.
- Anticancer Activity : Preliminary studies suggest potential efficacy against cancer cell lines.
Neuropharmacology
The compound acts as an antagonist at nicotinic alpha-7 receptors involved in cognitive functions such as learning and memory. This property positions it as a candidate for treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.
Material Science
Due to its stability and lipophilicity, this compound is being explored for applications in:
- Polymer Development : As a building block for creating new materials with enhanced properties.
- Nanomaterials : Potential use in the synthesis of nanostructured materials.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various adamantane derivatives, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in infectious diseases .
Anticancer Research
Research exploring the anticancer properties of this compound revealed promising results against several cancer cell lines. For instance, it demonstrated substantial growth inhibition percentages in assays involving OVCAR-8 (ovarian cancer) and SNB-19 (brain cancer) cell lines . Further studies are required to elucidate the underlying mechanisms of action.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole Derivatives with Varied Substituents ()
Compounds in share the 1,3,4-thiadiazole scaffold but differ in substituents (e.g., benzylthio, methoxyphenoxy). Key comparisons:
- Physical Properties: Melting points range from 132–170°C, influenced by substituent polarity and symmetry. For example, N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) has a lower melting point (133–135°C) due to its flexible benzylthio group, whereas N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) melts at 168–170°C, likely due to tighter crystal packing .
- Synthetic Yields : Yields (68–88%) correlate with steric hindrance; bulkier substituents (e.g., 4-chlorobenzyl in 5j) reduce yields slightly (82%) compared to smaller groups (e.g., ethylthio in 5g: 78%) .
Table 1: Selected Thiadiazole Derivatives from
| Compound ID | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5e | 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxy | 74 | 132–134 |
| 5h | Benzylthio, 2-isopropyl-5-methylphenoxy | 88 | 133–135 |
| 5j | 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxy | 82 | 138–140 |
| 5k | Methylthio, 2-methoxyphenoxy | 72 | 135–136 |
Adamantane-Containing Thiadiazoles ()
The structurally related 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine () shares the adamantane-thiadiazole core but lacks the phenylacetamide group. Key distinctions:
- Crystallography : The thiadiazole ring is planar (r.m.s. deviation = 0.009 Å), with the methylamine group coplanar, facilitating N–H⋯N hydrogen bonding and layered crystal packing .
- Thermal Stability: Its higher melting point (168–170°C) compared to non-adamantane thiadiazoles (e.g., 5k: 135–136°C) underscores adamantane’s role in enhancing thermal stability via rigid hydrophobic interactions .
Chloro- and Benzyl-Substituted Analogs ()
- N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide (): Replacing the methyl group in the target compound with chlorine increases molecular weight (387.93 vs. ~367.5 estimated for the target).
- N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide (): The benzyl and branched butanamide groups increase lipophilicity (MW = 409.59), which could improve blood-brain barrier penetration but reduce aqueous solubility .
Table 2: Adamantane-Thiadiazole Hybrids
*Estimated based on structural similarity to .
Indole-Based Adamantane Derivatives ()
N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5a–y) replace the thiadiazole core with an indole ring. These compounds exhibit distinct electronic profiles due to indole’s aromaticity and hydrogen-bonding capacity.
Discussion of Substituent Effects
- Phenylacetamide vs. Chloro/Benzyl Groups : The phenylacetamide in the target compound offers a balance of lipophilicity and hydrogen-bonding capacity, whereas chloro substituents () may increase reactivity, and benzyl groups () prioritize lipophilicity.
- Synthetic Accessibility : Adamantane-thiadiazoles generally require multi-step syntheses, with yields influenced by substituent complexity (e.g., 68–88% in vs. 72–85% in ) .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential anticancer properties, along with synthesis methods and mechanisms of action.
Structural Overview
The compound features an adamantane moiety, which contributes to its rigidity and enhances its pharmacological properties. The thiadiazole ring is known for its biological activity, particularly in antimicrobial and anticancer applications. The molecular formula is , with a molecular weight of approximately 290.39 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate.
- Formation of Thiosemicarbazide : This reaction yields 1-adamantylthiocarbonyl derivatives.
- Cyclization : The thiosemicarbazides undergo cyclization to form the thiadiazole ring.
- Final Reaction : The resulting thiadiazole is then reacted with N-methyl-2-phenylacetamide to yield the final product.
Analytical techniques such as NMR spectroscopy and mass spectrometry confirm the compound's purity and identity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Candida albicans | 15 µg/mL |
In a study involving several derivatives of thiadiazole-based compounds, it was found that this specific compound displayed superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
Antiviral Activity
The compound has also been investigated for its antiviral properties. It acts as an antagonist at the nicotinic alpha-7 receptor, which plays a crucial role in cognitive functions such as learning and memory. This mechanism suggests potential applications in treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.
Anticancer Potential
In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | Cell Viability (%) at 100 µM |
|---|---|
| Hep3B | 16.82 ± 1.60 |
| HeLa | 24.55 ± 1.85 |
| A549 | 18.37 ± 1.75 |
| MCF-7 | 20.17 ± 1.52 |
These results indicate that the compound exhibits a notable antiproliferative effect against these cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Cell Membrane Penetration : The adamantane structure enhances the compound's ability to cross cell membranes.
- Enzyme Interaction : The thiadiazole ring may inhibit various enzymes or receptors by forming non-covalent interactions.
- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to bacterial targets such as MurA and MurB enzymes, which are crucial for bacterial cell wall synthesis .
Q & A
Basic: What are the established synthesis protocols for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically begins with adamantane-1-carbohydrazide, which undergoes cyclization with substituted acetic acid derivatives to form the thiadiazole core. Key steps include:
- Cyclization : Using sulfuric acid as a catalyst under controlled temperatures (e.g., room temperature for 24 hours) to form the thiadiazole ring .
- Coupling reactions : Introducing the N-methyl-2-phenylacetamide group via nucleophilic substitution or condensation.
- Optimization : Yields >80% are achievable by:
- Adjusting solvent polarity (e.g., dimethylformamide for solubility).
- Maintaining inert atmospheres to prevent oxidation of intermediates.
- Purification via column chromatography or recrystallization .
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of the adamantane-thiadiazole core?
Answer:
X-ray crystallography reveals critical structural details:
- Planarity : The thiadiazole ring is nearly planar (r.m.s. deviation = 0.009 Å), with the methylamine substituent coplanar (torsion angle = 175.9°), stabilizing hydrogen-bonded supramolecular chains .
- Hydrophobic interactions : The adamantane moiety’s rigid, lipophilic structure enhances membrane permeability, as confirmed by unit-cell packing analyses showing alternating hydrophilic/hydrophobic layers .
- Applications : Use SHELX software for structure refinement, leveraging high-resolution data to resolve torsional strain or steric clashes .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
Answer:
- NMR :
- ¹H NMR : Look for adamantane CH₂ protons (δ 1.6–2.1 ppm) and thiadiazole NH (δ 8–10 ppm, if unsubstituted).
- ¹³C NMR : Adamantane quaternary carbons (δ 35–40 ppm) and thiadiazole C=S (δ 165–170 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~357 for C₂₀H₂₃N₃OS) and fragmentation patterns (e.g., loss of phenylacetamide group) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiadiazole C=N (~1550 cm⁻¹) .
Advanced: How do substituent variations (e.g., chloro, nitro, or fluoro groups) on the benzamide moiety influence bioactivity, and how can contradictory data be resolved?
Answer:
- Substituent effects :
- Electron-withdrawing groups (e.g., -NO₂) : Enhance binding to enzymatic targets (e.g., viral proteases) via dipole interactions .
- Lipophilic groups (e.g., -Cl) : Improve membrane permeability but may reduce solubility, leading to assay variability .
- Resolving contradictions :
- Standardize assay conditions (e.g., pH, solvent DMSO concentration).
- Use molecular docking to validate binding modes against X-ray structures .
- Compare IC₅₀ values across multiple cell lines to distinguish target-specific vs. off-target effects .
Basic: What are the primary biological targets of this compound, and what in vitro assays are recommended for initial screening?
Answer:
- Targets :
- Antimicrobial : Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
- Antiviral : Influenza neuraminidase or HIV protease inhibition .
- Assays :
- MIC assays : Broth microdilution for bacterial strains.
- Enzyme inhibition : Fluorescence-based protease assays (e.g., HIV-1 protease) .
- Cytotoxicity : MTT assays on mammalian cells to rule off-target effects .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with novel targets?
Answer:
- DFT calculations :
- Docking studies :
- Use AutoDock Vina with crystal structures (e.g., PDB 3CLpro for SARS-CoV-2) to simulate binding.
- Prioritize hydrogen bonds between the thiadiazole NH and catalytic residues (e.g., His41 in 3CLpro) .
- Validation : Cross-check with experimental SPR (surface plasmon resonance) binding kinetics .
Basic: What are the stability challenges associated with this compound, and how should storage conditions be optimized?
Answer:
- Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions or oxidation of the thiadiazole sulfur .
- Storage :
- Use airtight containers under argon.
- Store at –20°C in desiccated, light-protected environments.
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can researchers reconcile discrepancies between in silico predictions and in vitro bioactivity data?
Answer:
- Common pitfalls :
- Overlooking solvation effects in docking simulations.
- Assay interference from compound aggregation.
- Mitigation strategies :
- Perform MD simulations (e.g., GROMACS) with explicit solvent models.
- Use dynamic light scattering (DLS) to detect aggregates .
- Validate with orthogonal assays (e.g., ITC for binding thermodynamics) .
Basic: What synthetic routes are available for generating derivatives, and how can regioselectivity be controlled?
Answer:
- Derivatization sites :
- Adamantane : Electrophilic substitution (e.g., bromination at bridgehead positions).
- Thiadiazole : Nucleophilic substitution at C2 or C5 .
- Regioselectivity :
- Use bulky bases (e.g., LDA) to direct substitutions to less hindered positions.
- Employ protecting groups (e.g., Boc for amines) during multi-step syntheses .
Advanced: What strategies can enhance the compound’s bioavailability without compromising target affinity?
Answer:
- Prodrug design : Esterify the acetamide group to improve intestinal absorption .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance solubility and prolong half-life .
- SAR studies : Introduce polar groups (e.g., -OH) on adamantane to balance lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
